Evidence Dimension 1: Lipophilicity (LogP) as a Determinant of Membrane Permeability and Solubility
The substitution of a 5-methyl group for a 5-isopropyl group on 3-bromopyridine significantly increases the compound's lipophilicity. The predicted LogP increases from 2.07 for 3-bromo-5-methylpyridine to 3.09 for 3-bromo-5-isopropylpyridine, representing a >1 log unit increase in hydrophobicity compared to the parent 3-bromopyridine (LogP 1.56) . This directly impacts the lipophilic ligand efficiency (LLE) and permeability of any derived compound.
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | LogP = 3.09 |
| Comparator Or Baseline | 1) 3-Bromo-5-methylpyridine: LogP = 2.07 . 2) 3-Bromopyridine: LogP = 1.56 . |
| Quantified Difference | ΔLogP = +1.02 (vs. 5-methyl analog); ΔLogP = +1.53 (vs. parent 3-bromopyridine) |
| Conditions | Predicted data generated using the ACD/Labs Percepta Platform v14.0 . |
Why This Matters
Procurement of the specific isopropyl analog is mandatory to achieve the target LogP window (typically 1-3 for CNS drug candidates) and to master the lipophilicity-dependent properties of a lead series, where a methyl analog would be probabilistically unsuccessful.
